Halofantrine

Description

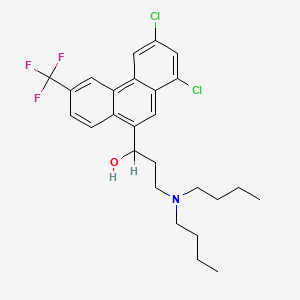

Structure

3D Structure

Properties

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023119 | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-04 g/L | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69756-53-2, 66051-76-1, 66051-74-9 | |

| Record name | Halofantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Halofantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Halofantrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Halofantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Halofantrine's Mechanism of Action Against Plasmodium falciparum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol derivative, is a blood schizonticidal agent effective against erythrocytic stages of Plasmodium falciparum, including strains resistant to other antimalarials like chloroquine.[1][2][3] Its clinical use has been limited by concerns of cardiotoxicity and erratic absorption.[4] This guide provides a detailed examination of the molecular mechanisms underlying this compound's antiplasmodial activity, focusing on its interaction with heme detoxification pathways within the parasite's digestive vacuole. It also presents quantitative data on its efficacy, details of key experimental protocols used in its study, and visual representations of its proposed mechanisms and relevant laboratory workflows.

Core Mechanism of Action: Interference with Heme Detoxification

The primary mechanism of action of this compound is widely considered to be its interference with the detoxification of heme, a toxic byproduct of the parasite's digestion of host hemoglobin in the acidic digestive vacuole (DV).[5] This mechanism is analogous to that of other quinoline-based antimalarials such as chloroquine and quinine.[5]

Interaction with Ferriprotoporphyrin IX (Heme)

During its intraerythrocytic stage, P. falciparum degrades large amounts of hemoglobin for nutrients. This process releases substantial quantities of toxic free heme (ferriprotoporphyrin IX, Fe(III)PPIX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[6] this compound disrupts this critical detoxification process by forming a complex with Fe(III)PPIX.[5] Crystallographic studies have suggested that the alcohol group of this compound coordinates with the iron center of heme, while its phenanthrene ring engages in π-π stacking interactions with the porphyrin ring. This interaction prevents the sequestration of heme into hemozoin.

Inhibition of Hemozoin Formation and Induction of Oxidative Stress

By binding to heme, this compound effectively inhibits the enzyme "heme polymerase" (a proposed activity, though the exact mechanism of hemozoin formation is complex and may be lipid-mediated), preventing the formation of hemozoin crystals.[5] This leads to the accumulation of toxic, free heme within the parasite's digestive vacuole. The buildup of unsequestered heme is detrimental to the parasite, leading to oxidative damage to parasitic membranes and other essential biomolecules, ultimately resulting in parasite death.

Quantitative Efficacy Data

The in vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug that reduces parasite growth by half. The following tables summarize IC50 values for this compound against various P. falciparum strains and compare its activity with other antimalarials.

Table 1: In Vitro Activity of this compound Against Chloroquine-Sensitive and Chloroquine-Resistant P. falciparum Isolates

| Isolate Type | Number of Isolates | Geometric Mean IC50 (nM) | Reference |

| Chloroquine-Sensitive | 29 | 2.62 | [7] |

| Chloroquine-Resistant | 47 | 1.14 | [7] |

| Chloroquine-Sensitive (Clone) | 1 | 6.88 | [7] |

| Chloroquine-Resistant (Clone) | 1 | 2.98 | [7] |

Note: Interestingly, in this study, chloroquine-resistant isolates were found to be more susceptible to this compound than chloroquine-sensitive ones, suggesting a negative correlation in their resistance mechanisms.[7]

Table 2: Comparative IC50 Values of this compound and Other Antimalarials

| Drug | Isolate Origin | Geometric Mean IC50 (ng/mL) | Reference |

| This compound | Thai Border | 4.1 | [8] |

| Mefloquine | Thai Border | 27 | [8] |

| Quinine | Thai Border | 354 | [8] |

| Chloroquine | Thai Border | 149 | [8] |

| Drug | Isolate Origin | Mean IC50 (nM) | Reference |

| This compound | Bakoumba, Gabon | 1.9 | [9] |

| Mefloquine | Bakoumba, Gabon | 24.5 | [9] |

| Quinine | Bakoumba, Gabon | 385.5 | [9] |

| Chloroquine | Bakoumba, Gabon | 325.8 | [9] |

Table 3: Cross-Resistance Profile of this compound

A significant positive correlation has been observed between the IC50 values of mefloquine and this compound, indicating a potential for cross-resistance.[7][8][10] In contrast, a negative correlation has been reported between the IC50 values of chloroquine and this compound in some studies.[7] The development of this compound resistance in vitro has been shown to be accompanied by reduced susceptibility to mefloquine and increased susceptibility to chloroquine.[11]

| Drug Combination | Correlation | Implication | Reference |

| This compound - Mefloquine | Positive | Cross-resistance | [7][8][10] |

| This compound - Quinine | Positive (with Mefloquine) | Potential for shared resistance mechanisms | [10] |

| This compound - Chloroquine | Negative | Inverse resistance patterns | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action and efficacy of this compound.

In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Methodology: Isotopic Microtest ([3H]-Hypoxanthine Incorporation Assay) [10][12]

-

Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes (O+) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7]

-

Drug Plate Preparation: this compound is serially diluted in RPMI-1640 medium and dispensed into 96-well microtiter plates.

-

Parasite Inoculation: Asynchronous parasite cultures are diluted to a starting parasitemia of 0.5-1% and added to the drug-containing wells.

-

Incubation: The plates are incubated for 24-48 hours under the conditions described in step 1.

-

Radiolabeling: [3H]-hypoxanthine (0.5 µCi/well) is added to each well, and the plates are incubated for an additional 18-24 hours. Hypoxanthine is a purine precursor that is incorporated into the nucleic acids of viable, replicating parasites.

-

Harvesting and Scintillation Counting: The contents of each well are harvested onto glass fiber filters. The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC50 value is determined by a nonlinear regression analysis of the dose-response curve.

Heme Crystallization Inhibition Assay

Objective: To assess the ability of this compound to inhibit the formation of β-hematin (synthetic hemozoin).

Methodology: Colorimetric Assay [13]

-

Reagent Preparation: A stock solution of hemin (the chloride salt of heme) is prepared in a suitable solvent (e.g., 0.1 M NaOH). A buffer solution (e.g., 0.5 M sodium acetate, pH 4.4) is also prepared.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the hemin solution, the test concentration of this compound (or a control drug like chloroquine), and the acetate buffer.

-

Initiation of Crystallization: Heme crystallization is initiated. This can be achieved through various methods, such as the addition of a lipid or detergent (e.g., Tween 20) or by thermal induction.[13]

-

Incubation: The plate is incubated at a temperature that promotes β-hematin formation (e.g., 37°C or 60°C) for several hours to overnight.

-

Quantification: After incubation, the plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing the remaining soluble heme is removed. The β-hematin pellet is then dissolved (e.g., in 0.1 M NaOH) to convert it back to monomeric heme.

-

Absorbance Reading: The absorbance of the dissolved heme is measured using a microplate reader at a wavelength around 400 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of β-hematin formed in the presence of this compound to that in the drug-free control wells. The IC50 for hemozoin inhibition can then be determined.

Visualizing the Mechanism and Workflows

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound action in the P. falciparum digestive vacuole.

Experimental Workflow: In Vitro Susceptibility Testing

Caption: Workflow for determining this compound IC50 using the [3H]-hypoxanthine incorporation assay.

Logical Relationship: this compound and Cross-Resistance

Caption: Logical relationships in the cross-resistance profiles of this compound and other antimalarials.

Conclusion

The primary mechanism of action of this compound against P. falciparum is the disruption of heme detoxification within the parasite's digestive vacuole. By forming a complex with free heme, it inhibits hemozoin formation, leading to a buildup of this toxic molecule and subsequent oxidative damage and parasite death. While effective in vitro against both drug-sensitive and drug-resistant strains, its clinical utility is hampered by pharmacokinetic and safety concerns. Understanding its precise molecular interactions and resistance mechanisms remains crucial for the development of new antimalarials that target the same critical parasite pathway but with improved safety and efficacy profiles. The experimental protocols and data presented herein provide a foundational guide for researchers in the field of antimalarial drug discovery and development.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of chloroquine, quinine, mefloquine and this compound against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro sensitivity of Plasmodium falciparum to this compound compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro selection of this compound resistance in Plasmodium falciparum is not associated with increased expression of Pgh1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of this compound resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Halofantrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of halofantrine, a phenanthrenemethanol antimalarial drug. Developed as part of the U.S. Army's antimalarial drug development program at the Walter Reed Army Institute of Research (WRAIR), this compound emerged as a treatment option for multidrug-resistant Plasmodium falciparum malaria. This document details the historical context of its development, its mechanism of action, pharmacokinetic profile, clinical efficacy, and the subsequent challenges of cardiotoxicity and drug resistance that have limited its clinical use. The guide includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to provide a thorough technical resource for researchers in the field of antimalarial drug discovery.

Introduction: The Genesis of a Synthetic Antimalarial

The development of this compound (formerly WR-171,669) was a direct response to the growing threat of chloroquine-resistant P. falciparum malaria, a significant challenge for U.S. military forces during the Vietnam War. The Walter Reed Army Institute of Research (WRAIR) spearheaded an intensive antimalarial drug discovery program to identify new chemical entities with novel mechanisms of action. This program, in collaboration with institutions like SRI International, systematically screened thousands of compounds, leading to the identification of the phenanthrenemethanol class of antimalarials, to which this compound belongs. The initial development work was conducted from 1965 to 1975 by a team led by medicinal chemist William Colwell. Marketed as Halfan, it was approved by the FDA in 1992.

Mechanism of Action: An Unfully Elucidated Pathway

The precise mechanism of action of this compound remains not entirely understood, though several key interactions with parasite biochemistry have been identified.[1] It is known to be a blood schizonticide, effective against the asexual stages of the malaria parasite.[2] The leading hypotheses for its mode of action center on two primary targets within the parasite's food vacuole:

-

Inhibition of Hemozoin Formation: this compound is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. It is thought to form a complex with ferriprotoporphyrin IX (heme), preventing its sequestration into the inert crystalline structure of hemozoin (β-hematin).[1] The accumulation of free heme leads to oxidative stress and parasite death. A crystallographic study has shown that this compound binds to hematin in vitro, supporting this proposed mechanism.[1]

-

Inhibition of Plasmepsins: this compound has also been shown to bind to plasmepsins, a class of aspartic proteases in the parasite's food vacuole that are responsible for the initial cleavage of hemoglobin.[1] By inhibiting these essential enzymes, this compound disrupts the parasite's ability to obtain vital amino acids from host hemoglobin.

dot

Caption: Proposed mechanism of action of this compound in P. falciparum.

In Vitro Activity

This compound has demonstrated potent activity against a range of P. falciparum strains, including those resistant to chloroquine. The 50% inhibitory concentration (IC50) values are a standard measure of a drug's in vitro potency.

| P. falciparum Strain | Chloroquine Susceptibility | This compound IC50 (nM) | Reference(s) |

| African Isolates (n=29) | Susceptible | 2.62 | [3] |

| African Isolates (n=47) | Resistant | 1.14 | [3] |

| Gabonese Isolates (Franceville) | N/A | Not Reported | [4] |

| Gabonese Isolates (Bakoumba) | N/A | 1.9 (18.2% resistant) | [4] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by erratic absorption and a significant food effect. Its absorption is greatly enhanced when taken with fatty foods, which can lead to dangerously high plasma concentrations and an increased risk of toxicity.[1] Therefore, it is recommended that this compound be taken on an empty stomach.[1]

| Parameter | Value | Condition | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | Oral administration | [2] |

| Absorption Half-life | ~4 hours | In patients with malaria | [2] |

| Elimination Half-life (t1/2) | ~4 days | [1] | |

| 91 hours (this compound) | In patients with falciparum malaria | ||

| 79 hours (N-desbutylthis compound) | In patients with falciparum malaria | ||

| Metabolism | Hepatic (CYP3A4-mediated) | [1] | |

| Major Metabolite | N-desbutylthis compound (active) | [2] | |

| Food Effect | Increased bioavailability with fatty food | [1] |

Clinical Development and Efficacy

Clinical trials of this compound were conducted in various malaria-endemic regions, demonstrating its efficacy against multidrug-resistant P. falciparum.

| Trial Description | Dosing Regimen | Cure Rate | Reference(s) |

| Multi-center trial in 268 patients with acute P. vivax or P. falciparum malaria | 500 mg every 6 hours for 3 doses (adults) or 8 mg/kg every 6 hours for 3 doses (children) | 96.9% | [5] |

| Trial in Colombia with 120 semi-immune adult males with multidrug-resistant P. falciparum | Five different schedules, with the best result from three doses of 500 mg | 75% (for the best schedule) | [6][7] |

| Trial in Thailand with 120 falciparum malaria cases | Three different regimens, with the best result from 500 mg three times for one day followed by 500 mg once daily for 7 days | 97% (for the best regimen) | [8] |

dot

Caption: A generalized workflow for a clinical trial of uncomplicated falciparum malaria.

Cardiotoxicity: A Major Limitation

A significant safety concern that has curtailed the use of this compound is its potential for cardiotoxicity, specifically the prolongation of the QT interval on an electrocardiogram (ECG). This can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.

The mechanism of this cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels in cardiac myocytes.[9] These channels are crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG channels by this compound delays repolarization, leading to a prolonged QT interval.

| Parameter | Value | Method | Reference(s) |

| hERG Channel Inhibition (IC50) | 196.9 nM | Patch-clamp studies on HERG-expressing cells | [9] |

dot

Caption: The signaling pathway of this compound-induced cardiotoxicity.

Drug Resistance

As with many antimalarial drugs, resistance to this compound has been reported. A key mechanism of resistance is the amplification of the P. falciparum multidrug resistance gene 1 (pfmdr1).[2][3][10] This gene encodes a P-glycoprotein homolog, a transporter protein located on the parasite's food vacuole membrane. Increased expression of this transporter is thought to enhance the efflux of the drug from its site of action.[2] Interestingly, there is often an inverse relationship between resistance to this compound and chloroquine.[2]

Experimental Protocols

In Vitro Drug Susceptibility Testing: Isotopic Microtest

This method is a standard for determining the IC50 of antimalarial compounds against P. falciparum.

Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine, into the parasite's DNA.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a defined hematocrit and parasitemia.

-

Drug Plate Preparation: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound.

-

Incubation: The parasite culture is added to the drug-containing wells and incubated for 24-48 hours under appropriate atmospheric conditions (5% CO2, 5% O2, 90% N2).[11]

-

Radiolabeling: [3H]-hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.[11]

-

Harvesting: The cells are harvested onto a filter mat using a cell harvester, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.

Beta-Hematin Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of hemozoin.

Principle: The assay measures the conversion of heme to β-hematin in the presence of a nucleating agent. The amount of remaining free heme is quantified spectrophotometrically.

Methodology:

-

Reagent Preparation: A solution of hemin chloride in a suitable solvent (e.g., DMSO) is prepared.[12]

-

Assay Setup: In a 96-well plate, the test compound (this compound) is added at various concentrations.

-

Reaction Initiation: A solution of hemin and a nucleating agent (e.g., a lipid or detergent) is added to each well to initiate β-hematin formation.[10]

-

Incubation: The plate is incubated at a controlled temperature to allow for the formation of β-hematin.

-

Quantification: The reaction is stopped, and the amount of unreacted heme is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) after the addition of a reagent that forms a colored complex with free heme.[11]

-

Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each drug concentration, and the IC50 is determined.

Plasmepsin Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of plasmepsin enzymes.

Principle: A fluorogenic substrate containing a cleavage site for plasmepsin is used. Cleavage of the substrate by the enzyme results in an increase in fluorescence, which is measured over time.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant plasmepsin II or IV and a suitable fluorogenic substrate are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound).

-

Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of enzyme activity against the inhibitor concentration.

Conclusion

The development of this compound represents a significant chapter in the history of antimalarial drug discovery, born out of the urgent need for new treatments against resistant malaria. While its clinical utility has been hampered by concerns over cardiotoxicity and the emergence of resistance, the study of this compound has provided valuable insights into the mechanisms of antimalarial drug action and resistance. The technical information and experimental protocols detailed in this guide serve as a resource for the ongoing research and development of safer and more effective antimalarial therapies. The legacy of the WRAIR's comprehensive drug development program, which brought this compound from the bench to the clinic, continues to inform modern approaches to tackling the global challenge of malaria.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to this compound and quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum pfmdr1 Amplification, Mefloquine Resistance, and Parasite Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amplification of pfmdr 1 associated with mefloquine and this compound resistance in Plasmodium falciparum from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 13. wrair.health.mil [wrair.health.mil]

- 14. DVIDS - Images - WRAIR Drug Development [Image 1 of 9] [dvidshub.net]

Halofantrine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol derivative, is a potent antimalarial agent effective against multi-drug resistant strains of Plasmodium falciparum. Its clinical utility, however, has been significantly hampered by concerns over its erratic oral bioavailability and potential for cardiotoxicity. A thorough understanding of its chemical structure and physicochemical properties is paramount for the development of safer and more efficacious formulations. This technical guide provides an in-depth analysis of the chemical architecture of this compound and its key physicochemical characteristics, supported by detailed experimental methodologies and visual representations of its metabolic and toxicity pathways.

Chemical Structure

This compound is a synthetic arylaminoalcohol that is structurally related to quinine and lumefantrine[1]. It is administered as a racemic mixture of its (+) and (-) enantiomers.

IUPAC Name: 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol[2]

SMILES String: CCCN(CCCC)CCC(C1=C2C=C(C=C(C3=C1)Cl)Cl)C3=CC=C(C=C2)C(F)(F)F)O[3]

Chemical Formula: C₂₆H₃₀Cl₂F₃NO[2]

Molecular Weight: 500.42 g/mol [2]

The molecule features a substituted phenanthrene core, a trifluoromethyl group, two chlorine atoms, and a dibutylamino propanol side chain. The presence of a chiral center at the carbinolamine linkage results in the existence of enantiomers[4].

Physicochemical Properties

The physicochemical properties of this compound significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and safety.

| Property | Value | Reference(s) |

| Melting Point | 198-200°C (hydrochloride salt) | [1] |

| pKa | 8.18 ± 0.05 | [5] |

| LogP | 3.20 - 3.26 | [5] |

| Solubility | ||

| Methanol | 0.67% w/v (slightly soluble) | [5] |

| n-Octanol | 0.4% w/v (slightly soluble) | [5] |

| Acidified Acetonitrile | 0.4% w/v (slightly soluble) | [5] |

| Warm Water (50°C) | <0.002% w/v (practically insoluble) | [5] |

| Water (room temp) | Practically insoluble | [5] |

| n-Hexane | Practically insoluble | [5] |

| Phosphate Buffer (pH 7.4) | Practically insoluble | [5] |

Experimental Protocols

Determination of Solubility

A saturation solubility technique is commonly employed to determine the solubility of this compound in various solvents.

Methodology:

-

An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., methanol, n-octanol, water) in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Visible spectrophotometry at its maximum absorbance wavelength (λmax)[6][7].

-

The solubility is then expressed as % w/v or other appropriate units.

References

- 1. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amberlife.in [amberlife.in]

- 4. This compound metabolism in microsomes in man: major role of CYP 3A4 and CYP 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]

- 7. saspublishers.com [saspublishers.com]

In Vitro Metabolic Pathways of Halofantrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the antimalarial drug halofantrine. The document details the primary metabolic transformations, the key enzymes involved, and quantitative data on enzyme kinetics and inhibition. Furthermore, it offers detailed experimental protocols for studying this compound metabolism in a laboratory setting.

Introduction

This compound is a phenanthrene methanol antimalarial agent effective against multidrug-resistant Plasmodium falciparum. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicity. In vitro studies are instrumental in elucidating these metabolic pathways and identifying the enzymes responsible for the biotransformation of this compound.

Primary Metabolic Pathway: N-Dealkylation

The principal in vitro metabolic pathway of this compound is N-debutylation, which involves the removal of one of the n-butyl groups from the tertiary amine side chain. This reaction results in the formation of the major and pharmacologically active metabolite, N-debutylthis compound.[1][2][3] This metabolic process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Key Enzymes Involved

Extensive research has identified CYP3A4 as the primary enzyme responsible for the N-debutylation of this compound in human liver microsomes.[4][5] The isoform CYP3A5 also contributes to this metabolic pathway, albeit to a lesser extent.[4] Studies using recombinant human CYP enzymes have confirmed the catalytic activity of both CYP3A4 and CYP3A5 in the formation of N-debutylthis compound. While other CYP isoforms may have a minor role, CYP3A4 is the major contributor to this compound's metabolic clearance.[4]

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data related to the in vitro metabolism of this compound.

Table 1: Michaelis-Menten Kinetic Parameters for this compound N-Debutylation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 48 ± 26 | [4] |

| Vmax (pmol/min/mg protein) | 215 ± 172 | [4] |

Table 2: Inhibition of this compound Metabolism (N-Debutylation) by Various Compounds

| Inhibitor | CYP Isoform(s) Targeted | Inhibition Constant (Ki) | IC50 | Reference |

| Ketoconazole | CYP3A4 | 0.05 µM | 1.57 µM | [5][6] |

| Mefloquine | CYP3A4 | 70 µM | - | [6] |

| Quinine | CYP3A4 | 49 µM | - | [6] |

| Quinidine | CYP3A4 | 62 µM | - | [6] |

| rac-Halofantrine | CYP2D6 | 4.3 µM | 1.06 µM | [7] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. Ki: The inhibition constant for an inhibitor; a measure of its potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vitro metabolism of this compound.

This compound Metabolism in Human Liver Microsomes

This protocol describes a typical incubation to assess the metabolic stability of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., 1 mg/mL NADP+, 1 mg/mL glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., chlorprothixene)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate this compound (final concentration, e.g., 1 µM) with human liver microsomes (final concentration, e.g., 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and MgCl2.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube for analysis.

Analysis of this compound and N-Debutylthis compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its primary metabolite.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH2PO4) (e.g., 78:22, v/v) containing perchloric acid (e.g., 55 mM). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Inject the supernatant from the terminated metabolic reaction onto the HPLC system.

-

Elute the compounds isocratically with the mobile phase.

-

Monitor the absorbance at 254 nm.

-

Quantify the concentrations of this compound and N-debutylthis compound by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

CYP Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the inhibitory potential of this compound on specific CYP isoforms using a probe substrate.

Materials:

-

This compound (inhibitor)

-

Human liver microsomes or recombinant CYP enzymes

-

Probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4)

-

NADPH regenerating system

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard

Procedure:

-

Prepare a series of dilutions of this compound.

-

In separate tubes, pre-incubate the probe substrate and human liver microsomes (or recombinant CYP enzyme) with each concentration of this compound in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in the metabolism assay protocol.

-

Analyze the formation of the probe substrate's metabolite by HPLC or LC-MS/MS.

-

Calculate the percent inhibition for each this compound concentration relative to a control incubation without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its in vitro study.

Metabolic pathway of this compound.

References

- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. In vitro Metabolism of this compound [bio-protocol.org]

- 3. bioivt.com [bioivt.com]

- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 5. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of selected antimalarial drugs and inhibitors of cytochrome P-450 3A4 on this compound metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An investigation of the interaction between this compound, CYP2D6 and CYP3A4: studies with human liver microsomes and heterologous enzyme expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Halofantrine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of the antimalarial drug halofantrine and its principal active metabolite, N-desbutylthis compound. The information is compiled to support research, and drug development activities, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

This compound is a phenanthrene methanol antimalarial agent effective against erythrocytic stages of Plasmodium falciparum and Plasmodium vivax.[1] Its clinical use has been limited due to concerns about cardiotoxicity and erratic absorption.[1] Understanding its pharmacokinetic properties is crucial for optimizing its therapeutic use and for the development of safer alternatives. This guide summarizes the absorption, distribution, metabolism, and excretion (ADME) of this compound and its major metabolite.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by high interindividual variability.[2] Its absorption is significantly enhanced by the presence of fatty food, which can increase the peak plasma concentration and area under the curve (AUC) substantially.[1] The key pharmacokinetic parameters for this compound and its active metabolite, N-desbutylthis compound, in adult male patients with uncomplicated falciparum malaria are summarized in Table 1.

| Parameter | This compound (HAL) | N-desbutylthis compound (BHAL) | Reference |

| Maximum Plasma Concentration (Cmax) | 896 ng/mL | 491 ng/mL | [3] |

| Time to Cmax (tmax) | 15 hours | 56 hours | [3] |

| Elimination Half-life (t½) | 91 hours (approx. 4-5 days in patients) | 79 hours (approx. 3-5 days in patients) | [3][4] |

| Mean Residence Time (MRT) | 71 hours | 102 hours | [3] |

Table 1: Mean Pharmacokinetic Parameters of this compound and N-desbutylthis compound in Malaria Patients Following a Multiple Dose Regimen (500 mg every 6 hours for 3 doses).[3]

Absorption and Distribution

This compound is erratically absorbed after oral administration, with peak plasma levels reached in approximately 5 to 7 hours in healthy volunteers.[1][2] The bioavailability is not dose-proportional for doses above 500mg.[1]

The drug is widely distributed in tissues.[4] In vitro studies have shown that in normal blood, this compound is primarily associated with plasma (85%) and to a lesser extent with erythrocytes (11%).[5] It accumulates to a much higher concentration in lymphocytes compared to erythrocytes, although this represents a small fraction of the total drug in the blood.[5] The distribution of this compound enantiomers to plasma lipoprotein-fractions is stereoselective and species-specific.

Metabolism

This compound is extensively metabolized in the liver, with the primary metabolic pathway being N-dealkylation to form the active metabolite, N-desbutylthis compound.[6] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP3A4.[7] While other enzymes like CYP3A5 and CYP2C8 may play a minor role, CYP3A4 is the major contributor to its metabolism.[7] The chemical structures of this compound and N-desbutylthis compound are shown below.

Chemical Structures:

The metabolic pathway of this compound to N-desbutylthis compound is depicted in the following diagram.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pharmacokinetics of this compound and n-desbutylthis compound in patients with falciparum malaria following a multiple dose regimen of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Halfan) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 5. The in vitro distribution of this compound in human blood and Plasmodium falciparum-parasitised red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. GSRS [gsrs.ncats.nih.gov]

Molecular Basis of Halofantrine-Induced Cardiotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol antimalarial agent, has been associated with significant cardiotoxicity, primarily manifesting as QT interval prolongation and potentially leading to fatal arrhythmias such as Torsades de Pointes (TdP). This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced cardiotoxicity. The core of this toxicity lies in the high-affinity blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. This document summarizes key quantitative data on hERG channel inhibition, details the experimental protocols used to assess this cardiotoxicity, and provides visual representations of the involved molecular pathways and experimental workflows.

Introduction

The clinical use of this compound has been limited by its proarrhythmic potential. A substantial body of evidence has demonstrated a direct link between this compound exposure and prolongation of the QT interval on the electrocardiogram (ECG).[1][2][3][4][5][6] This prolongation is a surrogate marker for delayed ventricular repolarization, which increases the risk of developing life-threatening cardiac arrhythmias.[3][4][5] The primary metabolite of this compound, N-desbutylthis compound, also contributes to this cardiotoxic profile.[7][8] Understanding the molecular basis of this adverse effect is critical for the development of safer antimalarial drugs and for the broader field of cardiac safety pharmacology.

The Primary Molecular Target: The hERG Potassium Channel

The cardiotoxicity of this compound is predominantly attributed to its potent inhibition of the hERG potassium channel.[1][2] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), a critical current in phase 3 of the cardiac action potential that is responsible for the repolarization of the ventricular myocardium.[1][2]

Mechanism of hERG Blockade

This compound blocks the hERG channel in a concentration-, voltage-, and use-dependent manner.[1][2] Studies suggest that this compound preferentially binds to the open and/or inactivated states of the hERG channel.[1] This means that the blocking effect is more pronounced during cardiac action potentials when the channels are actively participating in repolarization. The binding of this compound to the channel is characterized by high affinity and is considered virtually irreversible, with minimal recovery upon drug washout.[7]

Quantitative Analysis of this compound's Cardiotoxic Effects

The potency of this compound and its metabolite in blocking the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary across different experimental setups, which is important to consider when comparing data.

In Vitro hERG Blockade

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | CHO-K1 | 196.9 | [1][2] |

| This compound | HEK 293 | 21.6 | [7][8] |

| This compound | HEK 293 | 40 | [9][10] |

| N-desbutylthis compound | HEK 293 | 71.7 | [7][8] |

QT Interval Prolongation

| Study Type | Species/Population | Dose | Baseline QTc (ms) | Post-dose QTc (ms) | Reference |

| In vivo | Rabbit | 30 mg/kg (IV) | 313 ± 12 | 410 ± 18 | [11][12] |

| Clinical | Human Adults | 24 mg/kg | 400 | 440 | [13] |

| Clinical | Human Children | 8 mg/kg x 3 | 410 ± 24 | 441 ± 31 | [14] |

Note: The units for the human adult study were originally reported as sec1/2 and have been converted to milliseconds for consistency, assuming a typographical error in the source.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's cardiotoxicity.

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Assay

This protocol is a synthesized representation based on common practices for assessing drug effects on hERG channels expressed in mammalian cell lines.[15][16][17][18][19]

Objective: To measure the inhibitory effect of this compound on hERG potassium currents.

Materials:

-

HEK 293 or CHO cells stably transfected with the hERG gene.

-

Cell culture reagents.

-

External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1 MgCl2; pH adjusted to 7.2 with KOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

This compound stock solution and dilution series.

Procedure:

-

Cell Preparation: Culture hERG-expressing cells to 50-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

-

Voltage Protocol and Data Acquisition:

-

To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the channels.

-

Follow with a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current, which is a measure of the hERG current.

-

Repeat this voltage protocol at regular intervals (e.g., every 15 seconds) to obtain a stable baseline recording.

-

-

Compound Application:

-

Once a stable baseline is achieved, perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Continue recording using the same voltage protocol until a steady-state block is reached.

-

Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak amplitude of the hERG tail current before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathway of this compound-induced cardiotoxicity and the experimental workflow for its assessment.

Figure 1. Molecular pathway of this compound-induced cardiotoxicity.

Figure 2. Experimental workflow for hERG patch-clamp assay.

Off-Target Effects and Other Considerations

While the primary mechanism of this compound's cardiotoxicity is unequivocally linked to hERG channel blockade, the potential for off-target effects on other cardiac ion channels should be considered in a comprehensive safety assessment. However, current literature does not provide strong evidence for significant blockade of cardiac sodium (Nav1.5) or calcium (Cav1.2) channels by this compound at clinically relevant concentrations. The pro-arrhythmic risk is therefore predominantly driven by its effect on repolarization.

It is also important to note that factors such as female gender, underlying cardiac conditions, and co-administration of other QT-prolonging drugs can exacerbate the cardiotoxic effects of this compound.[3][11][20]

Conclusion

The molecular basis of this compound-induced cardiotoxicity is well-established and serves as a critical case study in drug safety. The primary mechanism is the high-affinity blockade of the hERG potassium channel, leading to delayed ventricular repolarization, QT interval prolongation, and an increased risk of life-threatening arrhythmias. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and assessing this significant adverse drug reaction. For drug development professionals, these insights underscore the importance of early and thorough cardiac safety profiling to mitigate the risk of bringing cardiotoxic compounds to the clinic.

References

- 1. Inhibition of HERG potassium channels by the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HERG potassium channels by the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Mechanism of cardiotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac effects of antimalarial treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The anti-malarial drug this compound and its metabolite N-desbutylthis compound block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. les-crises.fr [les-crises.fr]

- 10. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potentiation of this compound-induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potentiation of this compound‐induced QTc prolongation by mefloquine: correlation with blood concentrations of this compound | Scilit [scilit.com]

- 13. Cardiac effects of standard-dose this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. porsolt.com [porsolt.com]

- 17. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 18. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sophion.com [sophion.com]

- 20. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Markers of Halofantrine Resistance in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum remains a significant obstacle to global malaria control. Halofantrine, a phenanthrene methanol antimalarial, has seen its efficacy compromised by the evolution of resistant parasite strains. Understanding the genetic basis of this resistance is paramount for molecular surveillance, the development of new therapeutic strategies, and the design of novel antimalarials. This technical guide provides a comprehensive overview of the key genetic markers associated with this compound resistance, with a primary focus on the P. falciparum multidrug resistance 1 (pfmdr1) gene. It details the molecular mechanisms, presents quantitative data on drug susceptibility, outlines experimental protocols for resistance monitoring, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Resistance

This compound is a blood schizonticide effective against the erythrocytic stages of Plasmodium parasites. Its mechanism of action is thought to be similar to other quinoline antimalarials like chloroquine and mefloquine, involving the inhibition of hemozoin formation in the parasite's digestive vacuole. This disruption of heme detoxification leads to the accumulation of toxic heme, ultimately killing the parasite.[1] However, the clinical utility of this compound has been limited by erratic absorption and concerns over cardiotoxicity, issues that are exacerbated by the need for higher doses to treat resistant infections.[2][3]

Resistance to this compound is multifactorial but is strongly linked to genetic polymorphisms in the P. falciparum genome. The primary molecular determinant of this compound resistance is the pfmdr1 gene, which encodes a P-glycoprotein homolog located on the membrane of the parasite's digestive vacuole.[4][5] Mutations and variations in the copy number of this gene can alter the parasite's susceptibility to this compound and other structurally related drugs.[3]

Key Genetic Markers Associated with this compound Resistance

Plasmodium falciparum multidrug resistance 1 (pfmdr1)

The pfmdr1 gene is a major modulator of susceptibility to a range of antimalarial drugs, including this compound.[4][6] Both point mutations and gene amplification have been shown to confer resistance.

Point Mutations: Several single nucleotide polymorphisms (SNPs) in the pfmdr1 gene have been associated with altered this compound susceptibility. The most well-studied of these is the N86Y mutation, where asparagine is replaced by tyrosine at codon 86. While primarily associated with chloroquine resistance, this mutation can influence the susceptibility to other quinolines.[6][7] Other significant mutations include S1034C, N1042D, and D1246Y. The triple mutant haplotype (S1034C/N1042D/D1246Y) has been shown to enhance parasite susceptibility to mefloquine, this compound, and artemisinin in some parasite backgrounds.[8]

Gene Amplification: An increase in the copy number of the pfmdr1 gene is a significant mechanism of resistance to mefloquine and this compound.[3][5] Parasites with multiple copies of pfmdr1 often exhibit a multidrug-resistant phenotype.[3] Conversely, a reduction in pfmdr1 copy number can lead to increased susceptibility to mefloquine, lumefantrine, this compound, quinine, and artemisinin.[4][9]

Plasmodium falciparum chloroquine resistance transporter (pfcrt)

The pfcrt gene is the primary determinant of chloroquine resistance.[7][10] While its role in this compound resistance is less direct than that of pfmdr1, certain mutations in pfcrt can modulate the parasite's response to various quinoline antimalarials.[4][11] The K76T mutation is the key marker for chloroquine resistance.[9] The presence of specific pfcrt haplotypes can influence the genetic background in which pfmdr1 mutations affect drug susceptibility.

Quantitative Data on this compound Susceptibility

The following tables summarize in vitro susceptibility data for P. falciparum isolates with different genetic profiles. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit parasite growth by 50%.

| Genetic Marker | Parasite Line/Isolate | This compound IC50 (nM) | Fold Change in Resistance | Reference |

| pfmdr1 Amplification | Mefloquine-resistant line | Increased | Not specified | [5] |

| pfmdr1 N86Y Mutation | Field Isolates | Lower in isolates with Tyr-86 | Not specified | [3] |

| pfmdr1 S1034C/N1042D/D1246Y | Recombinant clones | Enhanced susceptibility | Not specified | [8] |

| Wild-type pfmdr1 | Chloroquine-susceptible isolates | 2.62 | - | [12][13] |

| pfcrt K76T | Chloroquine-resistant isolates | 1.14 | - | [12][13] |

| Various African Isolates | Field Isolates | Mean: 4.619 (Range: 0.039-15.000) | - | [14] |

Experimental Protocols

In Vitro Drug Susceptibility Testing

Objective: To determine the IC50 of this compound against P. falciparum isolates.

A. Isotopic Semimicro Drug Susceptibility Test [12][13]

-

Parasite Culture: P. falciparum isolates are maintained in continuous culture using standard methods (e.g., in human erythrocytes in RPMI 1640 medium supplemented with human serum).

-

Drug Plate Preparation: this compound is serially diluted in medium and dispensed into 96-well microtiter plates.

-

Inoculation: Synchronized ring-stage parasites are added to the wells at a starting parasitemia of 0.5%.

-

Incubation: Plates are incubated for 42-48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

-

Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

-

Harvesting and Scintillation Counting: The contents of each well are harvested onto glass fiber filters, and the incorporation of [3H]-hypoxanthine is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 is calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

B. SYBR Green I-based Fluorescence Assay [15]

-

Parasite Culture and Drug Plate Preparation: As described above.

-

Inoculation and Incubation: As described above, for a total of 72 hours.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well.

-

Fluorescence Reading: The plate is read using a fluorescence plate reader.

-

Data Analysis: The IC50 is determined from the dose-response curve of fluorescence intensity versus drug concentration.

Molecular Analysis of Genetic Markers

Objective: To identify mutations and copy number variations in pfmdr1 and pfcrt.

-

Sample Collection: Blood samples are collected from malaria patients, and dried blood spots are prepared on filter paper.[16][17]

-

DNA Extraction: Genomic DNA is extracted from the dried blood spots using a commercial DNA extraction kit.[16]

-

Gene Amplification (PCR): The target gene regions (pfmdr1, pfcrt) are amplified using nested PCR.[16][18]

-

Genotyping:

-

Restriction Fragment Length Polymorphism (RFLP): The amplified PCR products are digested with specific restriction enzymes that recognize either the wild-type or mutant allele. The resulting fragments are separated by gel electrophoresis to determine the genotype.[16]

-

Sanger Sequencing: The PCR products are sequenced to identify all polymorphisms within the amplified region.[19]

-

-

Copy Number Variation (CNV) Analysis (Real-time PCR):

-

The relative copy number of pfmdr1 is determined by real-time PCR using a TaqMan assay, with a single-copy gene (e.g., β-tubulin) as a reference.

-

The comparative Ct (ΔΔCt) method is used to calculate the gene copy number.

-

Visualizations

Signaling Pathways and Molecular Mechanisms

References

- 1. This compound | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strong association between mefloquine and this compound resistance and amplification, overexpression, and mutation in the P-glycoprotein gene homolog (pfmdr) of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]

- 7. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfmdr1 mutations contribute to quinine resistance and enhance mefloquine and artemisinin sensitivity in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Multiple Novel Mutations in Plasmodium falciparum Chloroquine Resistance Transporter Gene during Implementation of Artemisinin Combination Therapy in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ajtmh.org [ajtmh.org]

- 14. tandfonline.com [tandfonline.com]

- 15. media.malariaworld.org [media.malariaworld.org]

- 16. Molecular surveillance of anti-malarial drug resistance genes in Plasmodium falciparum isolates in Odisha, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of Plasmodium falciparum drug resistance molecular markers from the Blue Nile State, Southeast Sudan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021 [frontiersin.org]

- 19. Molecular surveillance for anti-malarial drug resistance and genetic diversity of Plasmodium falciparum after chloroquine and sulfadoxine-pyrimethamine withdrawal in Quibdo, Colombia, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Halofantrine Analogues: A Guide to Optimizing Antimalarial Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofantrine, a phenanthrene methanol antimalarial, has demonstrated efficacy against multidrug-resistant Plasmodium falciparum. However, its clinical utility is hampered by erratic oral bioavailability and significant cardiotoxicity, primarily due to the prolongation of the QT interval. This has spurred extensive research into the development of this compound analogues with an improved therapeutic window. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles of their design and evaluation.

Introduction: The this compound Dilemma

This compound acts as a blood schizonticide, effective against erythrocytic stages of Plasmodium species, including chloroquine-resistant strains. Its mechanism of action, while not fully elucidated, is believed to be similar to that of quinine and mefloquine, involving the formation of toxic complexes with heme, thereby inhibiting the parasite's detoxification pathway. This disruption leads to parasite death from oxidative stress and metabolic failure.[1][2]

Despite its potency, this compound's clinical application is limited by two major drawbacks:

-

Cardiotoxicity: this compound is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[3] This blockade leads to QT interval prolongation and can result in life-threatening arrhythmias, such as Torsades de Pointes.[3][4]

-

Variable Bioavailability: Its absorption is highly dependent on food intake, particularly fatty foods, leading to unpredictable plasma concentrations and potential for both therapeutic failure and increased toxicity.[5]

These challenges have made the development of safer and more effective this compound analogues a key objective in antimalarial drug discovery. The goal is to dissociate the potent antimalarial activity from the cardiotoxic effects by modifying the core chemical structure.

Core Scaffold and General Structure-Activity Relationships

The this compound molecule consists of three main components: a substituted phenanthrene core, a secondary alcohol, and an aminopropyl side chain. Modifications to each of these regions have been explored to understand their impact on antimalarial activity and toxicity.

dot

References

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatal cardiotoxicity related to this compound: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative cardiac effects of antimalarial drug this compound with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Repurposing Halofantrine for Non-Malarial Infectious Diseases: A Technical Guide

Abstract

Halofantrine, a phenanthrene methanol compound originally developed as an antimalarial agent, presents a compelling case for drug repurposing.[1][2] Its activity against chloroquine-resistant Plasmodium falciparum established its initial clinical relevance, though concerns over cardiotoxicity and erratic bioavailability have since limited its primary use.[2][3] This technical guide explores the potential of this compound beyond malaria, consolidating preclinical data on its efficacy against other infectious agents, including fungi and parasites. We present a detailed analysis of its mechanisms of action, quantitative efficacy data, and the experimental protocols used to derive these findings. This document serves as a resource for researchers and drug development professionals interested in exploring the expanded therapeutic utility of this compound.

Introduction to this compound

This compound is a synthetic, lipophilic antimalarial drug that acts as a blood schizonticide, effective against the asexual forms of Plasmodium parasites.[4][5][6] Its structure is related to other aryl-aminoalcohol antimalarials like quinine and lumefantrine.[1]

Mechanism of Action in Malaria

The precise mechanism of action of this compound is not fully elucidated but is believed to be similar to that of chloroquine and quinine.[7] It is thought to interfere with the parasite's detoxification of heme by forming toxic complexes with ferriprotoporphyrin IX, which damages the parasite's membrane.[7][8] Additionally, it has been shown to bind to plasmepsin, a hemoglobin-degrading enzyme specific to malaria parasites.[1]

The Drug Repurposing Paradigm

Drug repurposing is a strategy focused on identifying new therapeutic uses for existing, approved drugs.[9][10] This approach offers significant advantages, including reduced development timelines and costs, as established drugs have well-documented safety, pharmacokinetic, and manufacturing profiles.[10] This guide examines this compound through this lens, evaluating its potential to address unmet needs in non-malarial infectious diseases.

Antifungal Activity: Candida albicans

Recent studies have identified this compound as a potential adjunct in the treatment of infections caused by the opportunistic fungus Candida albicans.

Mechanism of Action: Inhibition of Oxidative Stress Response